molecular formula C18H15BrN4O4S B11106638 1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(3,4-dihydroxybenzylidene)hydrazinecarbimidothioate

1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(3,4-dihydroxybenzylidene)hydrazinecarbimidothioate

Cat. No.: B11106638
M. Wt: 463.3 g/mol
InChI Key: MCJLDBMVKZZHHA-ZVBGSRNCSA-N
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Description

1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE is a complex organic compound that features a bromophenyl group, a dioxotetrahydropyrrol ring, and a hydrazinecarboximidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE typically involves multi-step organic reactions. The starting materials often include 4-bromophenyl derivatives and hydrazinecarboximidothioate precursors. Key steps may involve:

    Formation of the dioxotetrahydropyrrol ring: This can be achieved through cyclization reactions under acidic or basic conditions.

    Introduction of the bromophenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

    Condensation with hydrazinecarboximidothioate: This step typically requires the use of dehydrating agents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Quinones, oxides.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound’s structural features suggest it could participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

    1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE: shares similarities with other hydrazinecarboximidothioate derivatives and dioxotetrahydropyrrol compounds.

Uniqueness:

  • The presence of both a bromophenyl group and a hydrazinecarboximidothioate moiety in the same molecule makes it unique. This combination of functional groups can lead to distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H15BrN4O4S

Molecular Weight

463.3 g/mol

IUPAC Name

[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(3,4-dihydroxyphenyl)methylideneamino]carbamimidothioate

InChI

InChI=1S/C18H15BrN4O4S/c19-11-2-4-12(5-3-11)23-16(26)8-15(17(23)27)28-18(20)22-21-9-10-1-6-13(24)14(25)7-10/h1-7,9,15,24-25H,8H2,(H2,20,22)/b21-9+

InChI Key

MCJLDBMVKZZHHA-ZVBGSRNCSA-N

Isomeric SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)S/C(=N/N=C/C3=CC(=C(C=C3)O)O)/N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SC(=NN=CC3=CC(=C(C=C3)O)O)N

Origin of Product

United States

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